![molecular formula C27H30ClN3O2 B485774 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether CAS No. 497060-69-2](/img/structure/B485774.png)
4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tert-butylphenyl group, a chloromethylphenyl group, and a piperazinylcarbonyl group linked to a pyridinyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reactants, selective catalysts, and incorporating purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylacetylene: Shares the tert-butylphenyl group but differs in its alkyne functionality.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a similar tert-butylphenyl group but has an oxadiazole ring.
Properties
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-19-7-10-21(28)18-24(19)30-14-16-31(17-15-30)26(32)23-6-5-13-29-25(23)33-22-11-8-20(9-12-22)27(2,3)4/h5-13,18H,14-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURMWNPTUURFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
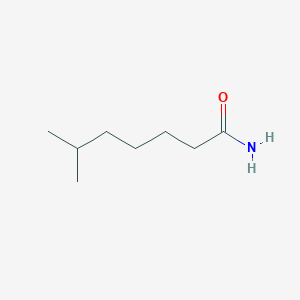
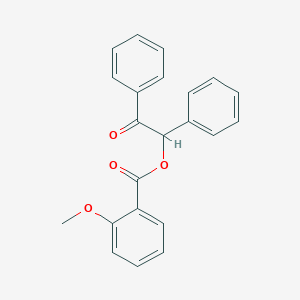
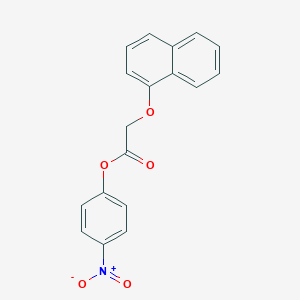
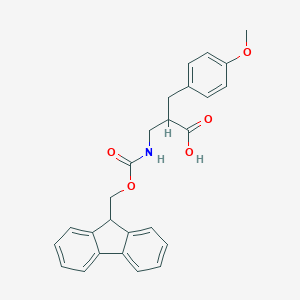
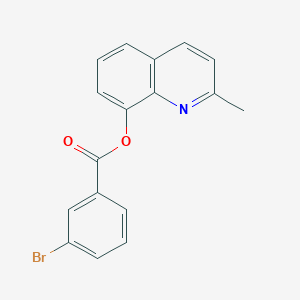
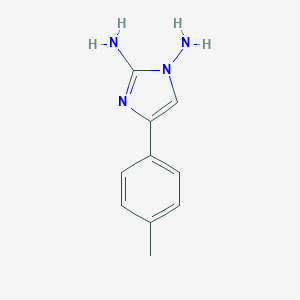
![2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B485757.png)
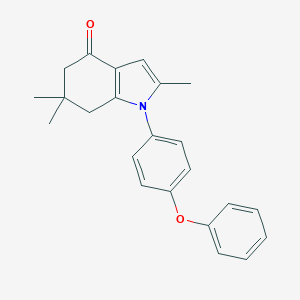
![4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid](/img/structure/B485759.png)
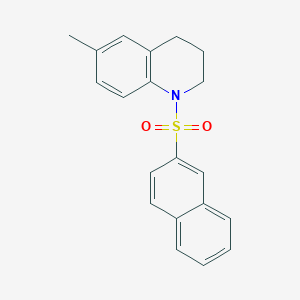
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B485763.png)
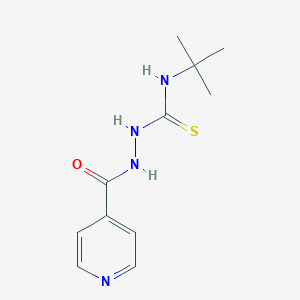
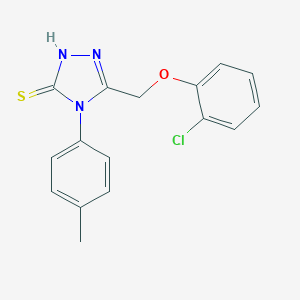
![2-[(3,4-dimethoxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B485768.png)
